
5-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H13ClF3N3O3 and its molecular weight is 363.72. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicine: Antioxidant and Antibacterial Activities
This compound has been studied for its potential in medicine due to its antioxidant and antibacterial properties. The antioxidant activity is crucial as it can help in protecting cells from damage caused by free radicals. Additionally, its antibacterial activity makes it a candidate for treating infections caused by various bacteria. This dual functionality could be significant in developing new therapeutic agents .
Industrial Applications: Chemical Intermediates
In the industrial sector, such compounds are valuable as intermediates in the synthesis of more complex chemical entities. Their structural features make them suitable for modifications that can lead to the development of new materials or chemicals with desired properties .
Agriculture: Growth Inhibitory Activity
The growth inhibitory activity of this compound against different bacteria suggests its potential use in agriculture. It could be developed into pesticides or treatments that protect crops from bacterial diseases, thereby improving yield and food security .
Environmental Impact: Metal Chelating Activity
The metal chelating activity of this compound is noteworthy from an environmental perspective. Compounds that can chelate metals can be used to remediate contaminated soils or waters, thus contributing to environmental clean-up efforts .
Biochemistry Research: Protein Interaction Studies
In biochemistry research, the compound’s ability to interact with proteins could be exploited in studies aiming to understand protein functions or in the development of assays for detecting specific biochemical activities .
Drug Discovery: Potential Drug Industries
The compound’s diverse biological activities make it a promising candidate in drug discovery. Its properties could be harnessed to develop new drugs for various diseases, including those related to hyperactivity, cancer, and hypercholesterolemia .
Material Science: Synthesis of Novel Materials
The structural complexity of this compound allows for its use in material science, where it could be a precursor for novel materials with unique physical and chemical properties .
Analytical Chemistry: Development of Analytical Methods
Finally, in analytical chemistry, such compounds can be used to develop new analytical methods or improve existing ones, particularly in the detection and quantification of biological molecules .
Propriétés
IUPAC Name |
5-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O3/c1-21-12(15)10(11(20-21)14(16,17)18)13(22)19-8-6-7(23-2)4-5-9(8)24-3/h4-6H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLJBRQQFDJHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2949068.png)
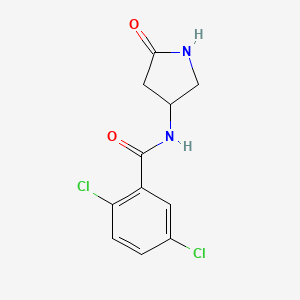
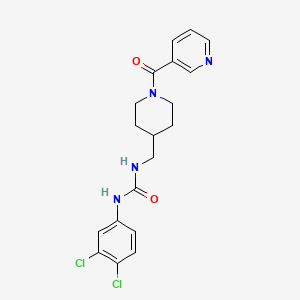
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide](/img/structure/B2949073.png)
![1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2949075.png)

![(1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride](/img/structure/B2949080.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2949081.png)
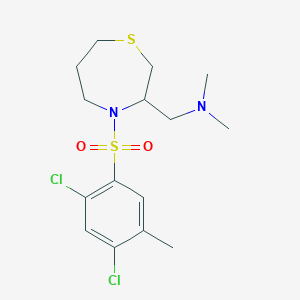
![2-[1-(4-Methylphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2949083.png)
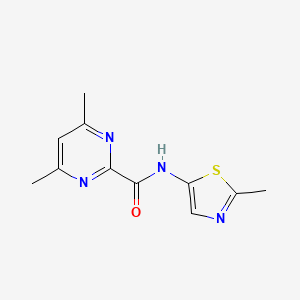
![7-chloro-N-(2,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2949087.png)
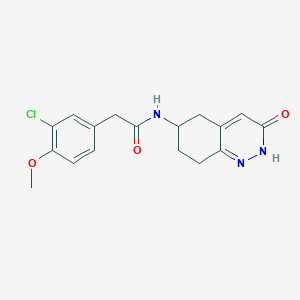
![1-{[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]sulfonyl}-2,3-dihydro-1H-indole](/img/structure/B2949089.png)